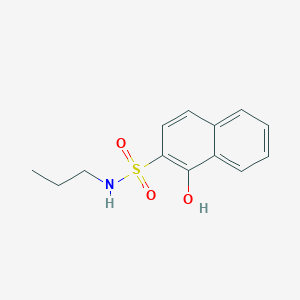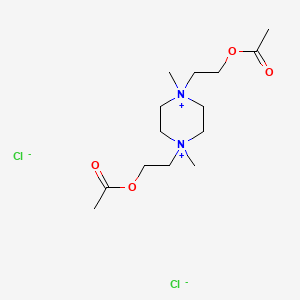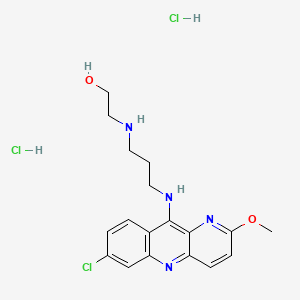
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is a complex organic compound with a molecular formula of C18-H21-Cl-N4-O2.2Cl-H.1/2H2-O and a molecular weight of 442.78 . This compound is known for its unique chemical structure, which includes a naphthyridine ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the chloro and methoxy groups. The final steps involve the attachment of the ethanolamine side chain and the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthyridine ring.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthyridine ring system allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives with different substituents on the ring system. These compounds may have similar chemical properties but can exhibit different biological activities. The uniqueness of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38915-26-3 |
|---|---|
Molecular Formula |
C18H23Cl3N4O2 |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
2-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C18H21ClN4O2.2ClH/c1-25-16-6-5-14-18(23-16)17(21-8-2-7-20-9-10-24)13-4-3-12(19)11-15(13)22-14;;/h3-6,11,20,24H,2,7-10H2,1H3,(H,21,22);2*1H |
InChI Key |
GCYQNNWNPBZQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


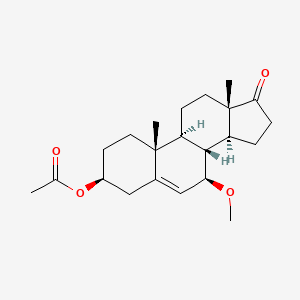
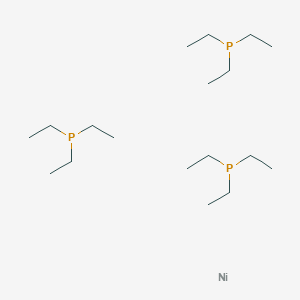




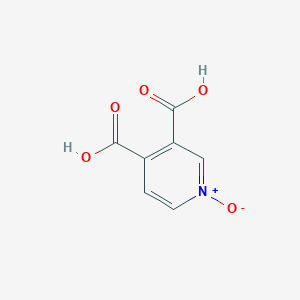


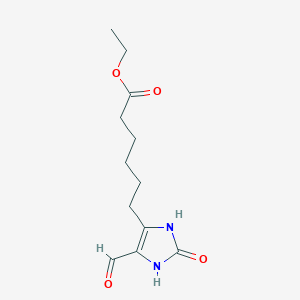
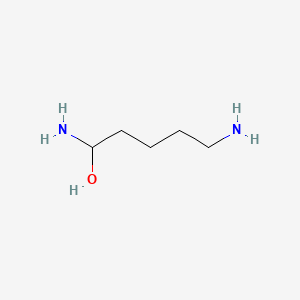
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
